molecular formula C7H11N3O2 B2713455 1-isopropyl-4-methyl-5-nitro-1H-imidazole CAS No. 1803320-51-5

1-isopropyl-4-methyl-5-nitro-1H-imidazole

Cat. No.: B2713455
CAS No.: 1803320-51-5
M. Wt: 169.184
InChI Key: YELXBUHPSYARAR-UHFFFAOYSA-N
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Description

1-Isopropyl-4-methyl-5-nitro-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 1-isopropyl-4-methyl-5-nitro-1H-imidazole typically involves the nitration of an imidazole derivative. One common method is the nitration of 1-isopropyl-4-methylimidazole using a mixture of nitric acid and sulfuric acid . The reaction conditions must be carefully controlled to ensure the selective nitration at the 5-position of the imidazole ring.

Industrial production methods for imidazole derivatives often involve multi-step processes that include the formation of the imidazole ring followed by functional group modifications. These processes are designed to be scalable and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

1-Isopropyl-4-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and reducing agents such as tin(II) chloride. Major products formed from these reactions include amino derivatives and substituted imidazoles .

Mechanism of Action

The mechanism of action of 1-isopropyl-4-methyl-5-nitro-1H-imidazole involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and resulting in various biological effects .

Properties

IUPAC Name

4-methyl-5-nitro-1-propan-2-ylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-5(2)9-4-8-6(3)7(9)10(11)12/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELXBUHPSYARAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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